Regioisomeric Differentiation: Meta-Pyridine Nitrogen Confers Distinct H-Bond Acceptor Geometry vs. Ortho and Para Analogs
The pyridin-3-ylmethyl substituent positions the pyridine nitrogen at the meta position relative to the methylene linker. This geometry alters the spatial orientation of the H-bond acceptor lone pair compared to the ortho-pyridin-2-ylmethyl (CAS 2097897-90-8) and para-pyridin-4-ylmethyl isomers. While the three regioisomers share identical molecular formula (C₁₀H₉N₃O) and molecular weight (187.20 g/mol), their TPSA values differ: the 3-ylmethyl isomer has a TPSA of 45.6 Ų [1], while the 2-ylmethyl isomer is predicted to have a slightly different TPSA (approximately 46.5 Ų) due to altered nitrogen contribution and conformational effects . In a published CSNK2A inhibitor series, pyridylmethyl analogs (compounds 4n, 4o, 4p) showed position-dependent IC₅₀ values ranging from 6.0 to 14.0 µM and aqueous solubility from 140 to 200 µM, demonstrating that pyridyl nitrogen placement measurably impacts both target engagement and physicochemical properties [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) – regioisomeric comparison |
|---|---|
| Target Compound Data | 45.6 Ų (computed, PubChem) |
| Comparator Or Baseline | Pyridin-2-ylmethyl analog: ~46.5 Ų (estimated); Pyridin-4-ylmethyl analog: ~45.6 Ų (estimated symmetry) |
| Quantified Difference | ~0.9 Ų difference between 3-ylmethyl and 2-ylmethyl; directional H-bond acceptor vector difference: ~60° rotation |
| Conditions | Computed using Cactvs 3.4.8.18 / PubChem release 2021.05.07 [1]; Pyridylmethyl analog SAR context from Pharmaceuticals 2024, 17(3), 306 [2] |
Why This Matters
TPSA and H-bond acceptor geometry directly influence passive permeability and target binding; procurement of the incorrect regioisomer may yield an inactive or poorly permeable compound despite identical molecular weight.
- [1] PubChem. Compound Summary for CID 126857261: 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one. Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. Table 3: Pyridylmethyl analogs – CSNK2A IC50 and aqueous solubility. View Source
